2-(2-Chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide
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Overview
Description
The compound “2-(2-Chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole rings are known for their diverse pharmacological effects .
Molecular Structure Analysis
The compound likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole derivatives are known to participate in a wide variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, pyrazole is a weak base, with a pKb of 11.5 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its pharmacological effects, development of synthesis methods, and investigation of its physical and chemical properties. Pyrazole derivatives are a promising area of research in the field of medicinal chemistry .
Properties
IUPAC Name |
2-(2-chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-7(2)6-9(15-11(18)8(3)13)12(19)16-10-4-5-14-17-10/h4-5,7-9H,6H2,1-3H3,(H,15,18)(H2,14,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXPZVKPQKLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=NN1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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